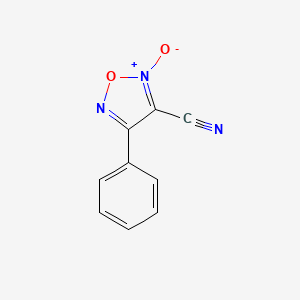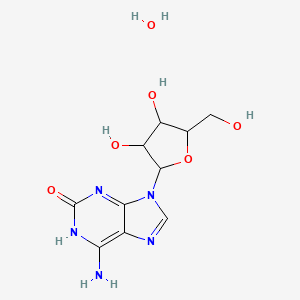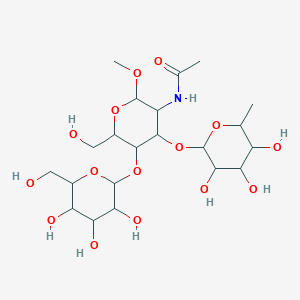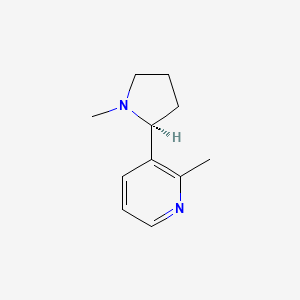
4-Phenyl-3-Furoxancarbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ML002” is a cytosporone derivative isolated from the mangrove-derived fungus Dothiorella sp. ML002. This compound has garnered attention due to its significant antifungal and antibacterial activities, particularly against Candida albicans .
Wissenschaftliche Forschungsanwendungen
ML002 has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of cytosporone derivatives.
Biology: Investigated for its antifungal and antibacterial properties, particularly against Candida albicans.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Potential use in developing antifungal and antibacterial agents for various industrial applications
Wirkmechanismus
The mechanism by which ML002 exerts its effects involves the inhibition of fungal and bacterial growth. The compound targets specific enzymes and pathways in the microorganisms, disrupting their normal metabolic processes and leading to cell death .
Similar Compounds:
Dothiorelone E: Another cytosporone derivative isolated from the same fungus, with similar antifungal properties.
Dothiorelone P: A new cytosporone derivative with a similar structure and biological activity.
Uniqueness: ML002 is unique due to its specific molecular structure and the particular pathways it targets in microorganisms. Its significant inhibitory activity against Candida albicans sets it apart from other similar compounds .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Phenyl-3-furoxancarbonitrile is a nitric oxide donor, mediated by thiol-containing cofactors, even synthetic exogenous compounds such as thiophenol . It is an activator of rat lung soluble guanylyl cyclase . It also acts as a platelet aggregation inhibitor .
Cellular Effects
The cellular effects of 4-Phenyl-3-furoxancarbonitrile are primarily due to its role as a nitric oxide donor. Nitric oxide plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Phenyl-3-furoxancarbonitrile affords nitric oxide under the action of thiol cofactors . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ML002 involves the fermentation of the mangrove-derived fungus Dothiorella sp. The fermentation broth is extracted with ethyl acetate, and the extract is subjected to various chromatographic techniques to isolate the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for ML002. The compound is primarily obtained through laboratory-scale fermentation and extraction processes .
Analyse Chemischer Reaktionen
Types of Reactions: ML002 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of ML002.
Substitution: Substitution reactions can introduce different functional groups into the ML002 molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ML002, each with potentially different biological activities .
Eigenschaften
IUPAC Name |
2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYJGTWUVVVOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NO[N+](=C2C#N)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action for 4-Phenyl-3-furoxancarbonitrile?
A1: 4-Phenyl-3-furoxancarbonitrile acts as a nitric oxide (NO) donor in the presence of thiol cofactors. [] This NO release mechanism differentiates it from direct NO donors like S-nitrosoglutathione. Research suggests that thiols like thiophenol react with 4-Phenyl-3-furoxancarbonitrile, leading to the formation of phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole. [] The precise mechanism underlying this reaction and the subsequent NO release requires further investigation.
Q2: What are the documented biological effects of 4-Phenyl-3-furoxancarbonitrile?
A2: Studies demonstrate that 4-Phenyl-3-furoxancarbonitrile exhibits several notable biological activities:
- Vasodilation: It effectively relaxes precontracted rat thoracic aorta strips, suggesting its potential as a vasodilator. []
- Platelet Aggregation Inhibition: It acts as a potent inhibitor of platelet aggregation. []
- Soluble Guanylate Cyclase Activation: It efficiently activates soluble guanylate cyclase in rat lungs, hinting at its potential involvement in cGMP-mediated pathways. []
- Retinal Function Recovery: While less pronounced than the direct NO donor S-nitrosoglutathione, 4-Phenyl-3-furoxancarbonitrile shows promise in enhancing the recovery of retinal function after ischemic injury, likely through its NO-releasing properties. []
Q3: How does the efficacy of 4-Phenyl-3-furoxancarbonitrile as an NO donor compare to other NO-donating compounds?
A3: Research comparing 4-Phenyl-3-furoxancarbonitrile to S-nitrosoglutathione (GSNO) in a model of retinal ischemia-reperfusion injury revealed that while both compounds aided in b-wave recovery, GSNO displayed a more potent effect. [] This suggests that direct NO donors like GSNO might have superior efficacy compared to 4-Phenyl-3-furoxancarbonitrile, which relies on thiol-mediated NO release.
Q4: Are there any known structural analogs of 4-Phenyl-3-furoxancarbonitrile with similar biological activity?
A4: A trimeric derivative of the furoxan system, formed through a potential dimerization of the intermediate 4-phenyl-3-furoxancarbonitrile oxide, has been synthesized and found to possess significant vasodilatory and platelet antiaggregatory activity. [] This finding underscores the potential of exploring structural modifications within the furoxan class for enhanced biological activity and paves the way for future structure-activity relationship (SAR) studies.
Q5: What research tools have been utilized to study the biological activity of 4-Phenyl-3-furoxancarbonitrile?
A5: Researchers have employed a range of techniques to investigate the effects of 4-Phenyl-3-furoxancarbonitrile:
- Organ bath studies: Used to assess its vasodilatory effects on isolated rat thoracic aorta. []
- Platelet aggregation assays: Utilized to determine its potency as an inhibitor of platelet aggregation. []
- Electroretinography: Employed to evaluate its impact on retinal function recovery following ischemic injury in animal models. []
- High-content screening (HCS) assays: 4-Phenyl-3-furoxancarbonitrile was identified as a potential inhibitor of glucocorticoid receptor (GR) nuclear translocation in a cell-based HCS assay. [] This suggests its potential to modulate intracellular trafficking pathways, although the specific mechanisms require further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)



